molecular formula C12H16ClN3S B5774032 N-(3-chlorophenyl)-4-methyl-1-piperazinecarbothioamide

N-(3-chlorophenyl)-4-methyl-1-piperazinecarbothioamide

Cat. No.: B5774032
M. Wt: 269.79 g/mol
InChI Key: DNAHPFKQGFXFPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-4-methyl-1-piperazinecarbothioamide, commonly known as CP-55940, is a synthetic compound that belongs to the class of synthetic cannabinoids. It is a potent agonist of the cannabinoid receptors CB1 and CB2, which are primarily found in the central nervous system and immune system, respectively. CP-55940 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders.

Mechanism of Action

CP-55940 exerts its effects by binding to the CB1 and CB2 receptors in the body, which are part of the endocannabinoid system. These receptors are involved in a wide range of physiological processes, including pain perception, inflammation, and immune function. By activating these receptors, CP-55940 can modulate these processes and produce therapeutic effects.
Biochemical and Physiological Effects:
CP-55940 has been shown to have a wide range of biochemical and physiological effects in the body. It has been shown to reduce pain and inflammation, improve cognitive function, and protect against neuronal damage. It has also been shown to have anti-tumor effects and to modulate immune function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CP-55940 in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of using CP-55940 is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on CP-55940 and its potential therapeutic applications. One area of interest is its potential use in the treatment of pain and inflammation, particularly in chronic conditions such as arthritis and neuropathic pain. Another area of interest is its potential use in the treatment of neurological disorders such as epilepsy and multiple sclerosis. Additionally, further research is needed to better understand the mechanisms of action of CP-55940 and its potential for off-target effects.

Synthesis Methods

CP-55940 is synthesized through a multi-step process that involves the reaction of piperazine with thioamide, followed by the reaction of the resulting compound with 3-chlorobenzonitrile. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Scientific Research Applications

CP-55940 has been widely used in scientific research to study the effects of cannabinoids on the body's endocannabinoid system. It has been shown to have potent analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various medical conditions.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-methylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3S/c1-15-5-7-16(8-6-15)12(17)14-11-4-2-3-10(13)9-11/h2-4,9H,5-8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAHPFKQGFXFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=S)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.